(2,3-dimethyl-1H-indol-5-yl)methanamine
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Overview
Description
“(2,3-dimethyl-1H-indol-5-yl)methanamine” is an aralkylamino compound . It is also known as tryptamine, a naturally occurring compound found in various organisms, including plants, animals, and humans. The molecular formula is C11H14N2 , and the average mass is 174.242 Da .
Molecular Structure Analysis
The InChI code for “(2,3-dimethyl-1H-indol-5-yl)methanamine” is 1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“(2,3-dimethyl-1H-indol-5-yl)methanamine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including (2,3-dimethyl-1H-indol-5-yl)methanamine, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . These compounds could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . The indole nucleus is a prevalent moiety in many anticancer drugs.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . They could be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives possess antioxidant activities , which could be beneficial in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activities , making them potential candidates for the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . They could be used in the development of new drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . They could be used in the development of new drugs for the treatment of diabetes.
Safety and Hazards
The compound has been classified under GHS07, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUICSFKWZVPSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352598 |
Source
|
Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-5-yl)methanamine | |
CAS RN |
5054-94-4 |
Source
|
Record name | 1-(2,3-Dimethyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dimethyl-1H-indol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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